Home > Products > Screening Compounds P93210 > 3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole
3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole - 2034458-96-1

3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole

Catalog Number: EVT-2503451
CAS Number: 2034458-96-1
Molecular Formula: C10H14F3N3O
Molecular Weight: 249.237
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. [] It displays significant weight-loss efficacy in diet-induced obese mice and exhibits a clean off-target profile. []

Relevance: While this compound shares the piperidine and trifluoromethyl moieties with 3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole, its primary relevance stems from the exploration of bioisosteric replacements. [, ] The research highlights replacing pyrazole rings with substituted thiophenes, as seen in this compound, as a viable strategy for discovering potent CB1R antagonists. [] This suggests a potential structural relationship between the 1,2,4-oxadiazole core of the main compound and the thiophene moiety in this related compound.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a potent and selective CB1 receptor antagonist. [, ] Studies demonstrate its inverse agonist activity at the CB1 receptor, producing opposite effects to agonists. [] This activity is linked to its interaction with the Lys 3.28(192) residue of the CB1 receptor. []

Relevance: SR141716A serves as a key molecule for understanding structure-activity relationships in CB1 receptor ligands. [] Research explores modifications around the pyrazole ring, similar to the structure of 3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole. Importantly, bioisosteric replacement of the pyrazole 5-aryl moiety in SR141716A with alkynylthiophenes led to the discovery of potent CB1 antagonists, some exhibiting significant weight loss in mice. [] This finding highlights the potential of exploring modifications to the 1,2,4-oxadiazole core of 3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole, potentially leading to new CB1 receptor modulators.

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is an analog of SR141716A, designed to investigate the role of hydrogen bonding at the C3 position of the pyrazole ring. [] Unlike SR141716A, VCHSR lacks hydrogen bonding potential at C3 and behaves as a neutral antagonist at the CB1 receptor. []

Relevance: VCHSR underscores the importance of specific substituents on the pyrazole ring for CB1 receptor activity and provides further insights into structure-activity relationships relevant to 3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole. [] The research emphasizes the impact of subtle structural modifications on the activity of pyrazole-containing compounds, highlighting the need for careful consideration of substituents on the 1,2,4-oxadiazole ring of the main compound during drug discovery efforts.

1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

Compound Description: These compounds represent novel ligands for the cerebral cannabinoid receptor (CB1). [] They demonstrate higher binding affinity and lower lipophilicity compared to Rimonabant (SR141716) and AM281, highlighting their potential as PET radioligands for imaging CB1 receptors. []

3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole

Compound Description: This compound, bearing both 1,2,4-oxadiazole and triazole moieties, exhibits conformational polymorphism, with two distinct crystal structures observed. []

Relevance: The presence of the 1,2,4-oxadiazole ring within this compound directly links it to 3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole. [] Its identification and study offer valuable insights into the potential structural diversity and properties associated with 1,2,4-oxadiazole-containing molecules, particularly regarding their solid-state behavior and potential implications for drug development.

5-{[5-(4-Chloro­phen­yl)-3-methyl-1H-pyrazol-1-yl]meth­yl}-1,3,4-oxa­diazole-2(3H)-thione

Compound Description: This compound, characterized by X-ray crystallography, features a 1,3,4-oxadiazolethione ring system. []

Relevance: While structurally distinct from 3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole, this compound holds relevance due to the presence of the 1,3,4-oxadiazole ring. [] Although it exists as a thione in this case, it emphasizes the versatility of the 1,3,4-oxadiazole scaffold and its potential for incorporating diverse substituents. This information can inform the design and modification of the main compound, exploring the effects of different functional groups on its properties and biological activity.

Properties

CAS Number

2034458-96-1

Product Name

3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole

IUPAC Name

3-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole

Molecular Formula

C10H14F3N3O

Molecular Weight

249.237

InChI

InChI=1S/C10H14F3N3O/c1-7-14-9(17-15-7)6-16-4-2-8(3-5-16)10(11,12)13/h8H,2-6H2,1H3

InChI Key

MBRRZDQTUSTENK-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)CN2CCC(CC2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.